Ethyl 5-amino-4-mercapto-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-amino-4-mercapto-3-methylthiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological activities and applications in various fields. Thiophene itself is a five-membered heterocyclic compound containing sulfur. The presence of amino, mercapto, and carboxylate groups in this compound enhances its reactivity and potential for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ethyl 5-amino-4-mercapto-3-methylthiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method .
Industrial Production Methods: Industrial production of thiophene derivatives typically involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-mercapto-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the amino group into a leaving group.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-amino-4-mercapto-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-mercapto-3-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s reactivity allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Thiophene: The parent compound, known for its aromaticity and stability.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness: Ethyl 5-amino-4-mercapto-3-methylthiophene-2-carboxylate stands out due to the presence of multiple functional groups, enhancing its reactivity and potential for diverse applications. Its unique combination of amino, mercapto, and carboxylate groups allows for a wide range of chemical modifications and biological interactions .
Properties
Molecular Formula |
C8H11NO2S2 |
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Molecular Weight |
217.3 g/mol |
IUPAC Name |
ethyl 5-amino-3-methyl-4-sulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2S2/c1-3-11-8(10)6-4(2)5(12)7(9)13-6/h12H,3,9H2,1-2H3 |
InChI Key |
FUGHVSSGMMNADG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)S)C |
Origin of Product |
United States |
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